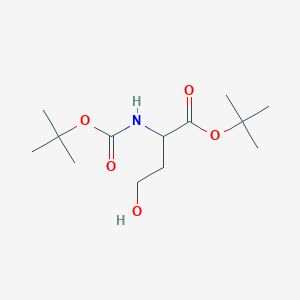

tert-Butyl (tert-butoxycarbonyl)homoserinate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSWHDJTFHDJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis generally begins with homoserine derivatives, which are either commercially available or prepared via known amino acid synthesis routes. The amino group is protected with the Boc group, and the carboxyl group is esterified with tert-butyl alcohol.

Boc Protection of Homoserine

The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate . This step is crucial for selectively protecting the amino group:

Homoserine + Boc2O + Base → Boc-Homoserine

Reaction conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to 0°C

- Duration: 2–4 hours

Note: The reaction must be monitored to prevent over-protection or side reactions.

Esterification with tert-Butanol

The carboxylic acid functionality of Boc-protected homoserine is esterified with tert-butanol, typically via DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agents, in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) :

Boc-Homoserine + tert-Butanol + DCC/EDC + DMAP → Boc-Homoserinate (tert-Butyl ester)

Reaction conditions:

- Solvent: DCM or DMF

- Temperature: Room temperature

- Duration: 12–24 hours

Purification and Characterization

The crude product is purified via column chromatography, and the structure is confirmed by NMR, IR, and mass spectrometry. The purity and yield depend on reaction optimization.

Specific Preparation Protocols and Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc protection | Boc2O, triethylamine | DCM | 0°C to RT | 2–4 h | ~85–95% | Selective amino protection |

| Esterification | tert-Butanol, DCC, DMAP | DCM | RT | 12–24 h | ~80–90% | Carboxyl ester formation |

Reaction Data and Kinetic Considerations

- Boc protection proceeds rapidly at room temperature, with high selectivity for amino groups.

- Esterification efficiency depends on the molar ratio of reagents; excess tert-butanol and coupling agents improve yields.

- Reaction times are optimized to prevent side reactions such as hydrolysis or over-protection.

Notes on Alternative Methods

- Direct amidation with Boc anhydride followed by esterification can be employed.

- Enzymatic esterification offers a greener alternative but may require longer reaction times.

- Microwave-assisted synthesis can accelerate esterification and protection steps.

Data Tables

Summary of Research Findings

- The synthesis of This compound is well-established, with high yields achievable through standard protection and esterification protocols.

- The choice of reagents and reaction conditions critically influences the purity and yield.

- Protecting group stability and chemoselectivity are maintained under optimized conditions, facilitating downstream applications such as peptide synthesis or medicinal chemistry.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and tert-butyl ester groups are strategically cleaved under specific conditions to expose reactive sites for further synthesis.

Boc Group Removal

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates nucleophilic attack by water, releasing CO₂ and tert-butanol.

-

Kinetics : Complete deprotection occurs within 30 minutes using HCl/dioxane, with no observed side reactions affecting tert-butyl esters .

tert-Butyl Ester Hydrolysis

-

Selectivity : Acidic conditions (e.g., HCl/dioxane) preferentially cleave Boc groups over tert-butyl esters, enabling sequential deprotection .

Esterification and Transesterification

The tert-butyl ester moiety undergoes modification to install alternative protecting groups or functional handles.

-

Key Insight : Esterification reactions are typically conducted under anhydrous conditions to prevent premature hydrolysis of the Boc group.

Peptide Coupling Reactions

The compound serves as a building block in solid-phase peptide synthesis (SPPS).

-

Mechanism : Activation of the carboxyl group forms an intermediate acyloxyphosphonium or oxyma species, facilitating nucleophilic attack by the amine of another amino acid.

Oxidation and Functionalization

The hydroxyl group on the homoserine backbone can be oxidized or derivatized for advanced applications.

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 150°C, releasing isobutylene and CO₂.

-

Side Reactions : Prolonged exposure to strong acids (e.g., TFA >24 h) may lead to β-elimination at the homoserine backbone.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "tert-Butyl (tert-butoxycarbonyl)homoserinate" with detailed data tables and case studies is not available within the provided search results, the information below synthesizes relevant data regarding its chemical properties, related compounds, and potential applications in scientific research.

This compound, also known as N-Boc-L-homoserine tert-butyl ester, has the molecular formula C13H25NO5 and a molecular weight of 275.35 . It is a building block used in chemical synthesis .

Chemical Properties and Characteristics

Related Compounds and their Applications

While direct applications of this compound are not detailed in the search results, exploring the uses of related compounds such as Di-tert-butyl dicarbonate and N-Boc-L-homoserine can provide insight.

- Di-tert-butyl dicarbonate (Boc anhydride) This reagent is widely used in organic synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group to amines . The Boc group protects the amine functionality during chemical reactions and can later be removed using moderately strong acids .

- N-Boc-L-homoserine N-(tert-Butoxycarbonyl)-L-homoserine is a related compound with a CAS RN of 41088-86-2 . It has a purity of >98.0%(T)(HPLC) and is also known as (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid or (S)-2-(Boc-amino)-4-hydroxybutyric Acid . It is typically stored frozen and is heat sensitive .

Protecting Group Chemistry

- The tert-butoxycarbonyl (Boc) group is commonly used for amine protection in peptide and amino acid chemistry .

- Boc-protected amines are unreactive to most bases and nucleophiles, which allows for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .

- Selective deprotection of Nα-Boc groups can be achieved in the presence of tert-butyl esters using hydrogen chloride in anhydrous dioxane solution .

- The CeCl3·7H2O-NaI system in acetonitrile can selectively cleave tert-butyl esters while preserving N-Boc groups .

Potential Applications in Scientific Research

Given the properties of related compounds, this compound may be useful in:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves the protection of the amine group through the formation of a carbamate linkage. This prevents unwanted reactions during the synthesis of complex molecules. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Comparison with Similar Homoserine Lactone Derivatives

Structural and Functional Features

Key structural variations among homoserine lactone analogs determine their QS inhibitory activity:

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs): The Boc group in this compound may mimic the activity-enhancing effects of sulfonyl or 3-oxo groups seen in other HSL analogs .

- However, its bulkiness could hinder binding to LasR, which prefers linear acyl chains (e.g., PAI’s 12-carbon chain) .

- Spacer Flexibility: Analogs with flexible carbon spacers between the lactone and aromatic groups exhibit optimal activity . The rigid tert-butyl spacer in the target compound may reduce conformational adaptability compared to N-sulfonyl HSLs.

Pharmacological and Industrial Implications

- Drug Design: The compound’s Boc group could serve as a protective moiety in prodrug strategies, enhancing stability during synthesis or delivery .

- Synergistic Applications: Like AL-1, this compound may potentiate antibiotics by disrupting biofilms, though empirical validation is needed .

- Limitations: Reduced solubility due to high lipophilicity may necessitate formulation adjustments for in vivo use.

Biological Activity

tert-Butyl (tert-butoxycarbonyl)homoserinate, also known as N-Boc-L-homoserine tert-butyl ester, is a compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, including its synthesis, metabolic stability, and interactions with biological systems.

- IUPAC Name : tert-butyl (tert-butoxycarbonyl)-L-homoserinate

- CAS Number : 81323-58-2

- Molecular Formula : C13H25NO5

- Molecular Weight : 275.35 g/mol

- Purity : 95% .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group using the Boc (tert-butyloxycarbonyl) strategy. This method is crucial for maintaining the compound's stability during subsequent reactions. The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Metabolic Stability

Research indicates that compounds containing tert-butyl groups, such as this compound, exhibit varying degrees of metabolic stability. In vitro studies have shown that modifications to the tert-butyl group can enhance metabolic stability by reducing oxidative metabolism pathways typically mediated by cytochrome P450 enzymes . For instance, replacing the tert-butyl group with alternative structures has been shown to increase half-life in human liver microsomes, suggesting a potential for improved pharmacokinetic profiles .

Pharmacological Applications

- Amino Acid Derivatives : As an amino acid derivative, this compound has been explored for its role in peptide synthesis and as a building block for more complex molecules. Its reactivity and stability make it suitable for various coupling reactions in organic synthesis .

- Neuronal Signaling : The compound has been linked to influencing neuronal signaling pathways. In particular, it interacts with several receptors involved in neurotransmission and hormone secretion, suggesting potential applications in neuropharmacology .

- Cancer Research : Studies have indicated that derivatives of homoserine can exhibit cytotoxic effects against cancer cell lines. For example, modifications to homoserine derivatives have shown enhanced activity against HCT-116 colon cancer cells, indicating a promising avenue for therapeutic development .

Study 1: Metabolic Stability Enhancement

A comparative study was conducted to evaluate the metabolic stability of various derivatives of homoserine. The findings demonstrated that compounds with modifications to the tert-butyl group exhibited significantly increased metabolic half-lives in liver microsomes compared to their unmodified counterparts. This suggests that structural optimization can lead to more favorable pharmacokinetic properties .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of modified homoserine derivatives, researchers synthesized several analogs and tested their cytotoxicity against human cancer cell lines. Results indicated that certain modifications led to enhanced apoptosis in HCT-116 cells, highlighting the potential of these compounds in cancer therapy .

Summary Table of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing tert-Butyl (tert-butoxycarbonyl)homoserinate in high yields?

Methodological Answer:

- The synthesis typically involves coupling homoserine derivatives with tert-butoxycarbonyl (Boc) protecting groups. Key steps include:

Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate Boc protection .

Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred to stabilize intermediates and minimize side reactions .

Temperature control : Maintain reaction temperatures below 25°C to prevent premature deprotection or racemization .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Confirm the presence of tert-butyl protons (δ ~1.4 ppm, singlet) and homoserine backbone protons (δ 3.0–4.5 ppm) .

- 13C NMR : Identify Boc carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm) .

- Mass spectrometry : Use ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ for C12H21NO5: expected ~260.14 g/mol) .

Q. What role does this compound play in peptide synthesis?

Methodological Answer:

- The compound serves as a protected homoserine derivative , enabling:

- Selective deprotection : The Boc group is acid-labile (removed via TFA), allowing sequential peptide elongation without disrupting other functional groups .

- Side-chain stability : The tert-butyl ester protects carboxyl groups during solid-phase synthesis, reducing undesired side reactions .

Advanced Research Questions

Q. How can conflicting NMR data on tert-butyl group conformation be resolved in this compound derivatives?

Methodological Answer:

- Dynamic NMR analysis : Perform variable-temperature NMR to detect axial/equatorial tert-butyl conformers. For example, low-temperature (< –40°C) studies can "freeze" conformational exchange, revealing split signals .

- DFT calculations : Compare experimental NMR shifts with computed values (using explicit solvent models) to validate dominant conformers .

- Crystallography : X-ray diffraction provides definitive evidence of tert-butyl spatial arrangements in solid-state structures .

Q. What experimental design optimizes the stability of this compound under varying pH conditions?

Methodological Answer:

- pH stability assays :

Hydrolysis studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Boc groups degrade rapidly at pH < 3 (e.g., gastric conditions) .

Kinetic analysis : Use Arrhenius plots to predict shelf-life at different temperatures.

- Stabilization strategies :

Q. How do computational methods enhance mechanistic understanding of tert-butyl group interactions in catalytic reactions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model tert-butyl steric effects in transition states to predict regioselectivity in coupling reactions .

- Docking studies : Evaluate how tert-butyl groups influence binding affinities in enzyme-substrate complexes (e.g., proteases in peptide synthesis) .

- QSPR models : Correlate tert-butyl substituent effects with reaction yields or stability using descriptors like steric bulk or logP .

Q. What advanced techniques characterize tert-butyl group decomposition pathways under oxidative stress?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure mass loss at elevated temperatures to identify decomposition thresholds (e.g., ~150–200°C for tert-butyl esters) .

- GC-MS : Detect volatile byproducts (e.g., isobutylene) from tert-butyl degradation .

- EPR spectroscopy : Identify radical intermediates formed during peroxide-mediated decomposition .

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s reactivity across different solvents?

Methodological Answer:

- Solvent polarity effects :

- In polar solvents (e.g., DMF), tert-butyl groups may stabilize transition states via hydrophobic interactions, accelerating reactions.

- In non-polar solvents (e.g., toluene), reduced solvation can slow down Boc deprotection .

- Experimental validation :

- Compare reaction rates in solvents of varying polarity using kinetic profiling.

- Use COSMO-RS simulations to predict solvent-dependent activation energies .

Q. Why do tert-butyl-protected homoserine derivatives exhibit variable stability in peptide coupling reactions?

Methodological Answer:

- Steric hindrance : Bulky tert-butyl groups may impede coupling efficiency in sterically demanding environments (e.g., solid-phase resins) .

- Protection-deprotection cycles : Repeated acid exposure (for Boc removal) can hydrolyze sensitive tert-butyl esters. Mitigate via shorter TFA exposure times .

- Byproduct analysis : Use LC-MS to detect tert-butyl-related impurities (e.g., tert-butanol) and adjust reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.